![molecular formula C19H19N5O4S B3005182 (Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 852684-99-2](/img/structure/B3005182.png)
(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole and oxolane rings would add cyclic structure to the molecule. The different functional groups would likely have significant effects on the molecule’s overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups all play a role. For example, the presence of the polar nitro, cyano, and amide groups in this compound suggest that it might have some degree of solubility in polar solvents .Scientific Research Applications
Synthesis and Stereochemistry
Research into novel compounds often includes the synthesis of molecules with specific structural features that can influence their biological activity. A study described the synthesis of novel compounds with long alkyl chains substituted on thiazolidin-4-ones and thiazan-4-one derived from 10-undecenoic acid hydrazide, showcasing the importance of structural modification in medicinal chemistry (Rahman et al., 2005).
Cytotoxicity and Mechanism of Action
Understanding the cytotoxicity and mechanism of action of compounds is crucial in drug discovery and development. Sulphimidazole, a compound with a nitroimidazole ring similar to the chemical structure , demonstrated a useful spectrum of activity against various microorganisms, and its cytotoxicity and mechanism of action were studied in vitro, highlighting the investigative approaches toward understanding how such compounds interact with biological systems (Castelli et al., 2000).
Novel Chemical Reactions
Exploring novel chemical reactions involving cyano and nitrophenyl groups can lead to the discovery of new compounds with potential applications. A study on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate demonstrated the formation of various pyridine products, showcasing the chemical versatility of cyano and nitrophenyl groups (O'Callaghan et al., 1999).
Material Science Applications
Compounds with specific functionalities, such as the thiophenyl-substituted benzidines, have been used to synthesize transparent aromatic polyimides with high refractive indices and small birefringences, illustrating the application of complex organic molecules in the development of advanced materials with desirable optical properties (Tapaswi et al., 2015).
Mechanism of Action
Target of Action
This compound contains an imidazole ring , which is a common structural motif in many biologically active molecules and is known to interact with various biological targets.
Mode of Action
Compounds containing an imidazole ring are known to interact with their targets through various mechanisms, such as binding to enzymes or receptors, inhibiting their activity, or acting as a substrate . The specific interaction of EN300-26613519 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the presence of an imidazole ring in its structure , it is plausible that this compound could influence pathways involving imidazole-containing molecules.
Result of Action
Given the presence of an imidazole ring in its structure , it is plausible that this compound could exert various biological effects, depending on its specific targets and mode of action.
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-23-7-6-21-19(23)29-17-5-4-13(10-16(17)24(26)27)9-14(11-20)18(25)22-12-15-3-2-8-28-15/h4-7,9-10,15H,2-3,8,12H2,1H3,(H,22,25)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIDDLCYQXHNET-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=C(C#N)C(=O)NCC3CCCO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NCC3CCCO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.